Boc-D-Cha-OH
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is a compound of interest in organic chemistry due to its unique structure and reactivity. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The Boc group is introduced to the amino acid derivative, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using reagents like oxalyl chloride in methanol.
Substitution: Reactions involving the substitution of functional groups on the cyclohexyl ring.
Common Reagents and Conditions
Oxalyl Chloride: Used for the deprotection of the Boc group under mild conditions.
Boron Trifluoride Etherate: Another reagent for Boc deprotection, used in dichloromethane at room temperature.
Major Products Formed
The major product formed from the deprotection reaction is the free amino acid derivative, which can be further utilized in peptide synthesis or other chemical transformations.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The deprotection step, facilitated by reagents like oxalyl chloride or boron trifluoride etherate, removes the Boc group, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl derivatives of amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
tert-Butyl esters: Compounds with tert-butyl ester groups, used in organic synthesis for their stability and reactivity.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid is unique due to its specific structure, which includes a cyclohexyl ring. This structural feature imparts distinct reactivity and properties compared to other Boc-protected amino acids and tert-butyl esters .
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZQAQJBXGTSHP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373142 | |
Record name | N-(tert-Butoxycarbonyl)-3-cyclohexyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127095-92-5 | |
Record name | N-(tert-Butoxycarbonyl)-3-cyclohexyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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